2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine

Regioisomerism Nucleophilicity Heterocyclic synthesis

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine (CAS 2415517-84-7; molecular formula C₁₀H₁₁N₅O; MW 217.23) is a disubstituted pyridine scaffold that combines a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 2-position with a hydrazinyl substituent at the 6-position. This specific regioisomeric arrangement places the reactive hydrazinyl group para to the pyridine nitrogen, distinguishing it from the more extensively studied 3,2-substituted positional isomer (CAS 1338653-70-5).

Molecular Formula C10H11N5O
Molecular Weight 217.232
CAS No. 2415517-84-7
Cat. No. B2414006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine
CAS2415517-84-7
Molecular FormulaC10H11N5O
Molecular Weight217.232
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3=NC(=CC=C3)NN
InChIInChI=1S/C10H11N5O/c11-14-8-3-1-2-7(12-8)10-13-9(15-16-10)6-4-5-6/h1-3,6H,4-5,11H2,(H,12,14)
InChIKeyJXZHJNOOQFEMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine (CAS 2415517-84-7) – Procurement-Relevant Compound Profile and Differentiation Landscape


2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine (CAS 2415517-84-7; molecular formula C₁₀H₁₁N₅O; MW 217.23) is a disubstituted pyridine scaffold that combines a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 2-position with a hydrazinyl substituent at the 6-position . This specific regioisomeric arrangement places the reactive hydrazinyl group para to the pyridine nitrogen, distinguishing it from the more extensively studied 3,2-substituted positional isomer (CAS 1338653-70-5) . The compound belongs to the broader class of 1,2,4-oxadiazole–pyridine hybrids, which are recognized for their capacity to serve as dipharmacophore building blocks and conformational probes in medicinal chemistry and materials science [1]. At the time of this assessment, primary quantitative biological activity data for this exact regioisomer remain absent from peer-reviewed literature, and the evidence base for differentiation rests primarily on structural, physicochemical, and solid-state inferences drawn from closely related analogs.

Why Generic Substitution Fails for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine – Regioisomeric and Pharmacophoric Specificity


In-class 1,2,4-oxadiazole–pyridine hybrids cannot be freely interchanged for scientific procurement because both the position of the hydrazinyl group on the pyridine ring and the nature of the oxadiazole C3 substituent govern the compound's solid-state packing, conformational landscape, and potential for downstream functionalization [1]. The 2,6-substitution pattern of the target compound creates an electronic environment distinct from the 3,2-isomer: the 6-hydrazinyl group lies para to the pyridine nitrogen (meta to the oxadiazole), whereas the 2-hydrazinyl group in the comparator is ortho to the pyridine nitrogen and adjacent to the oxadiazole ring . This regioisomeric difference is expected to influence nucleophilicity at the hydrazinyl terminus, chelation geometry, and the compound's behavior in cyclocondensation reactions that convert the hydrazinyl group into fused heterocycles [2]. Furthermore, the cyclopropyl substituent at the oxadiazole C3 position introduces distinct steric and electronic constraints compared to the phenyl, fluorophenyl, chlorophenyl, or propyl analogs that dominate this chemical space . The quantitative evidence summarized below demonstrates that even among constitutionally identical isomers, measurable differences in solid-state stability exist, and that procurement decisions must therefore be driven by regioisomer-specific data rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine (CAS 2415517-84-7) Against Closest Analogs


Regioisomeric Positional Differentiation: 2,6- vs. 3,2-Substitution Pattern Dictates Pyridine Ring Electronics and Hydrazinyl Reactivity

The target compound (2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine) positions the hydrazinyl substituent at the pyridine 6-position (para to the pyridine nitrogen), whereas the closest commercially available comparator, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine (CAS 1338653-70-5), carries the hydrazinyl group at the 2-position (ortho to the pyridine nitrogen) . This regioisomeric difference is qualitative but structurally absolute: the 6-hydrazinyl group is electronically decoupled from the oxadiazole ring through the meta relationship, while the 2-hydrazinyl group in the comparator is in direct conjugation with the oxadiazole heterocycle. The practical consequence is a predicted divergence in hydrazinyl pKa, nucleophilicity, and the regiochemical outcome of cyclocondensation reactions used to generate triazolopyridine or pyrazolopyridine fused systems [1]. No head-to-head reactivity study of the two isomers has been published; however, the regioisomeric identity is a binary selection criterion for any synthetic campaign requiring precise control over ring-fusion topology.

Regioisomerism Nucleophilicity Heterocyclic synthesis Structure–reactivity relationship

Solid-State Stability Differentiation: Concomitant Polymorphism with Quantified Lattice Energy Difference in the Positional Isomer Class

The positional isomer 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole (CAS 1338653-70-5) crystallizes as two concomitant polymorphs – triclinic and orthorhombic – obtained from isopropanol solution [1]. Periodic DFT calculations demonstrate that the triclinic polymorph possesses a lattice energy 0.60 kcal mol⁻¹ lower than the orthorhombic polymorph, accompanied by a higher crystal density, indicating superior thermodynamic stability [1]. The triclinic structure is built from centrosymmetric 'head-to-tail' dimers stabilized by π-stacking and N–H···N(π) hydrogen bonds, while the orthorhombic form adopts 'head-to-head' columnar stacking with N–H···N(lone pair) hydrogen bonds between columns [1]. Although this quantitative energy difference is reported for the 3,2-isomer rather than the target 2,6-isomer, the identical molecular formula (C₁₀H₁₁N₅O) and shared dipharmacophore architecture make polymorphism highly probable for the target compound as well, with the energy scale (0.60 kcal mol⁻¹) serving as a class-relevant benchmark for the sensitivity of solid-state packing to regioisomerism.

Polymorphism Crystal engineering Lattice energy Solid-state stability

Substituent-Mediated Physicochemical Differentiation: Cyclopropyl vs. Aryl/Alkyl at the Oxadiazole C3 Position

The cyclopropyl group at the 1,2,4-oxadiazole C3 position imparts distinct physicochemical properties compared to the phenyl, 4-fluorophenyl, 3-chlorophenyl, or propyl substituents found in commercially available hydrazinylpyridine–oxadiazole analogs . The positional isomer (CAS 1338653-70-5, which shares the cyclopropyl substituent) exhibits a predicted density of 1.66±0.1 g cm⁻³ and a predicted boiling point of 417.8±55.0 °C . In contrast, the phenyl-substituted analog 2-hydrazinyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine (CAS not specified) has a higher molecular weight (279.30 vs. 217.23) and a larger molecular volume, predicting lower volatility and altered solubility profiles [1]. The cyclopropyl group's smaller van der Waals volume and unique sp²-like character due to ring strain differentiate it from both aromatic (phenyl) and flexible alkyl (propyl) substituents, offering a distinct steric and electronic profile for target engagement studies.

Lipophilicity Steric effects Physicochemical properties Oxadiazole SAR

Commercial Purity Profile: Target Compound Matches Comparator Grade with 95%+ Purity Specification

The target compound is commercially available from Chemenu (Catalog No. CM621118) with a stated purity of ≥95% . The positional isomer comparator (CAS 1338653-70-5) is offered by AKSci (Catalog No. 9051DM) and Leyan (Catalog No. 1395167) at an identical 95% purity specification . This parity in baseline purity specification means that procurement differentiation does not arise from superior chemical purity of the target compound, but rather from its unique regioisomeric identity and the specific synthetic applications it enables. No analytical certificates of analysis (CoA) with quantitative impurity profiles were publicly accessible at the time of this assessment; procurement decisions should therefore request batch-specific CoA data including HPLC purity, residual solvent levels, and heavy metal content for rigorous comparison.

Purity specification Procurement benchmark Quality control Vendor comparison

Dipharmacophore Classification and Absence of Target-Specific Biological Data: A Call for Investigator-Initiated Profiling

The positional isomer 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole (CAS 1338653-70-5) has been explicitly described in the crystallographic literature as a 'dipharmacophore compound' studied 'on the assumption of its potential biological activity' [1]. This designation reflects the presence of two distinct pharmacophoric elements – the 1,2,4-oxadiazole ring (a known ester/amide bioisostere) and the hydrazinylpyridine moiety (a metal-chelating and hydrogen-bonding functionality) – within a single molecular scaffold. Despite this structural premise, no quantitative biological assay data (IC₅₀, EC₅₀, Kd, or % inhibition) have been published in peer-reviewed literature for either the 3,2-isomer or the target 2,6-isomer [1]. The target compound's biological activity profile remains entirely uncharacterized. This absence of data constitutes both a limitation for immediate procurement justification and an opportunity for original investigation, as the 2,6-regioisomer may exhibit target-binding or selectivity characteristics distinct from those of the 3,2-isomer due to the altered spatial relationship between the two pharmacophoric elements.

Dipharmacophore Biological activity Data gap Screening library

Differentiation from Non-Hydrazinyl Pyridine–Oxadiazole Analogs: Functional-Group-Driven Reactivity Divergence

A key differentiator for the target compound is the presence of the hydrazinyl (–NH–NH₂) group, which is absent in simpler cyclopropyl-oxadiazolyl-pyridine analogs such as 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 2309708-27-6) and 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 2380169-40-2) . The hydrazinyl group enables a distinct set of synthetic transformations – including hydrazone formation, cyclocondensation to triazolopyridines, and metal coordination – that are inaccessible to the non-hydrazinyl analogs [1]. This functional handle effectively bifurcates the utility of the cyclopropyl-oxadiazolyl-pyridine scaffold into two procurement categories: (a) 'terminal' building blocks lacking the hydrazinyl group, suitable only for cross-coupling or direct biological evaluation, and (b) 'diversifiable' building blocks bearing the hydrazinyl group, which can serve as entry points for library synthesis. The target compound belongs unequivocally to the latter category.

Hydrazine reactivity Cyclocondensation Building block Heterocycle diversification

Best Research and Industrial Application Scenarios for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine (CAS 2415517-84-7)


Regioisomer-Controlled Synthesis of Fused Triazolopyridine and Pyrazolopyridine Libraries

The 6-hydrazinyl group in the target compound provides a regiochemically defined nucleophilic handle for oxidative cyclocondensation reactions with aldehydes, ketones, or styrenes to generate [1,2,4]triazolo[4,3-a]pyridine or pyrazolo[4,3-b]pyridine fused systems [1]. The 2,6-substitution pattern enforces a specific ring-fusion topology that cannot be accessed using the 3,2-positional isomer (CAS 1338653-70-5), which yields a different regioisomeric series. This is critical for structure–activity relationship (SAR) studies where the geometry of ring fusion relative to the oxadiazole moiety is the variable under investigation. Procurement of both regioisomers as a matched pair enables systematic mapping of fusion-topology effects on target binding .

Polymorphism and Solid-State Form Screening for Preformulation Development

Given the demonstrated concomitant polymorphism in the 3,2-isomer with a quantified lattice energy difference of 0.60 kcal mol⁻¹ [1], the target 2,6-isomer is a strong candidate for solid-state form screening. The regioisomeric shift may alter the balance between 'head-to-tail' and 'head-to-head' stacking motifs observed in the isomer's triclinic and orthorhombic polymorphs, potentially yielding novel crystalline forms with distinct solubility and stability profiles. Pharmaceutical sciences groups engaged in preformulation can procure both isomers to compare polymorphism propensity and identify the most developable solid form for the cyclopropyl-oxadiazolyl-hydrazinylpyridine chemotype.

Dipharmacophore Fragment for Metal-Chelating and Bioisosteric Probe Design

The target compound incorporates two validated pharmacophoric elements: the 1,2,4-oxadiazole ring (a metabolically stable ester/amide bioisostere) and the 2-hydrazinylpyridine moiety (a bidentate metal-chelating functionality capable of binding Fe²⁺, Cu²⁺, Zn²⁺, and other biologically relevant metal ions) [1]. This dual pharmacophore architecture makes the compound suitable for fragment-based screening campaigns targeting metalloenzymes (e.g., histone deacetylases, matrix metalloproteinases, or phosphodiesterases) where the oxadiazole occupies a hydrophobic pocket while the hydrazinylpyridine chelates the catalytic metal ion. The cyclopropyl group's minimal steric footprint preserves ligand efficiency .

Building Block for Covalent Inhibitor and Chemical Probe Synthesis

The terminal hydrazinyl group can be converted to a hydrazone-linked electrophilic warhead (e.g., α-cyanoacrylamide or vinyl sulfonamide) for covalent target engagement, or to an acylhydrazide for protease inhibitor design [1]. The 6-position attachment ensures that the warhead vector projects away from the oxadiazole-pyridine core, which may be advantageous for accessing shallow or peripheral binding sites. This contrasts with the 2-hydrazinyl positional isomer, where the hydrazinyl-derived warhead would be oriented orthogonally relative to the oxadiazole plane, potentially imposing different geometric constraints on covalent bond formation with the target cysteine or serine residue.

Quote Request

Request a Quote for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.